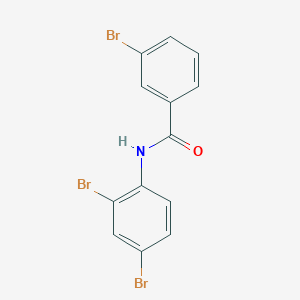

3-bromo-N-(2,4-dibromophenyl)benzamide

Description

3-Bromo-N-(2,4-dibromophenyl)benzamide is a halogenated benzamide derivative characterized by a bromine atom at the 3-position of the benzamide ring and a 2,4-dibromophenyl substituent on the amide nitrogen. The presence of multiple bromine atoms enhances lipophilicity and electronic effects, making it a candidate for therapeutic applications, particularly in anti-inflammatory contexts .

Properties

Molecular Formula |

C13H8Br3NO |

|---|---|

Molecular Weight |

433.92 g/mol |

IUPAC Name |

3-bromo-N-(2,4-dibromophenyl)benzamide |

InChI |

InChI=1S/C13H8Br3NO/c14-9-3-1-2-8(6-9)13(18)17-12-5-4-10(15)7-11(12)16/h1-7H,(H,17,18) |

InChI Key |

GGQPKZZFCLSNMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=C(C=C2)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(2,4-dibromophenyl)benzamide typically involves the bromination of N-phenylbenzamide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at specific positions on the benzene rings.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo further substitution reactions where the bromine atoms can be replaced by other functional groups.

Oxidation and Reduction Reactions: The amide group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different amide derivatives.

Scientific Research Applications

Chemistry: 3-bromo-N-(2,4-dibromophenyl)benzamide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and materials.

Biology and Medicine: The compound may have potential applications in medicinal chemistry for the development of new drugs. Its structure suggests it could interact with biological targets, making it a candidate for further pharmacological studies.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,4-dibromophenyl)benzamide involves its interaction with specific molecular targets. The bromine atoms and the amide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Halogen Substitution Patterns

The type and position of halogen substituents significantly influence biological activity and chemical reactivity:

Key Insights :

- Bromine vs.

- Positional Effects: The 2,4-dibromophenyl group in the target compound may enhance binding affinity to inflammatory targets (e.g., cyclooxygenase-2) compared to monosubstituted analogs .

Structural Modifications Beyond Halogenation

Variations in the amide backbone or additional functional groups further diversify properties:

Key Insights :

- Heterocyclic Additions: Thieno-pyrazole or thiadiazole moieties (e.g., ) introduce planar, aromatic systems that favor π-π stacking interactions, often critical for enzyme inhibition .

- Fluorinated Groups : Trifluoromethyl or difluoroethoxy substituents () improve metabolic stability and bioavailability compared to purely brominated analogs .

Key Insights :

- The target compound’s 2,4-dibromophenyl group correlates with strong anti-inflammatory effects, as seen in , where similar derivatives inhibited PGE2 synthesis by >70% .

- Fluorine or chlorine substitutions () shift activity toward anticancer applications, likely due to altered electronic profiles affecting DNA intercalation or kinase binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.